N-乙酰苯丙氨酰甘氨酸4-硝基苯胺

描述

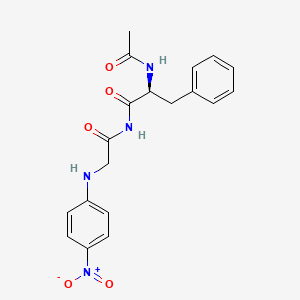

N-Acetylphenylalanylglycine 4-nitroanilide, also known as N-Acetylphenylalanylglycine 4-nitroanilide, is a useful research compound. Its molecular formula is C19H20N4O5 and its molecular weight is 384.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-Acetylphenylalanylglycine 4-nitroanilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetylphenylalanylglycine 4-nitroanilide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

酶动力学和立体化学选择性

N-乙酰苯丙氨酰甘氨酸4-硝基苯胺已用于研究酶催化反应中的立体化学选择性。例如,它的对映异构体被用来评估木瓜蛋白酶催化的水解选择性。这些反应的动力学分析揭示了对酶的立体化学偏好和催化机制的重要见解 (Kowlessur 等人,1990 年)。类似地,木瓜蛋白酶、无花果蛋白酶和猕猴桃蛋白酶等不同半胱氨酸蛋白酶之间的 P2-S2 立体化学选择性的变化是使用 N-乙酰苯丙氨酰甘氨酸 4-硝基苯胺进行研究的。这些研究有助于更深入地了解这些蛋白酶之间的结合相互作用和酶活性差异 (Patel 等人,1992 年)。

酶促测定中的底物利用

N-乙酰苯丙氨酰甘氨酸4-硝基苯胺已应用于酶促测定中以测量各种酶的活性。例如,它被用作 γ-谷氨酰转移酶活性测定的供体底物,提供了一种研究酶动力学性质和反应条件的方法 (Shaw 等人,1977 年)。此类应用在临床生化中对于表征生物样品中的酶活性至关重要。

遗传毒性研究

对相关亚硝基肽(如 N-(N-乙酰-L-脯氨酰)-N-亚硝基甘氨酸)的遗传毒性特性的研究利用哺乳动物细胞培养试验来了解这些化合物的遗传毒性。这项研究为相关化合物在生物系统中的诱变潜力和作用机制提供了宝贵的见解 (Anderson 等人,1986 年)。

生化分析

Biochemical Properties

N-Acetylphenylalanylglycine 4-nitroanilide plays a significant role in biochemical reactions, particularly as a substrate for various enzymes. It has been shown to interact with cysteine proteinases such as papain, ficin, and actinidin . The hydrolysis of N-Acetylphenylalanylglycine 4-nitroanilide by these enzymes has been studied, revealing variations in stereochemical selectivity. For instance, the kinetic specificity constant (kcat./Km) for the hydrolysis of N-Acetylphenylalanylglycine 4-nitroanilide by papain is significantly higher than that for its D-enantiomer . These interactions highlight the compound’s potential as a tool for studying enzyme kinetics and specificity.

Molecular Mechanism

The molecular mechanism of N-Acetylphenylalanylglycine 4-nitroanilide involves its interactions with biomolecules, particularly enzymes. The compound acts as a substrate for cysteine proteinases, and its hydrolysis involves binding interactions with the enzyme’s active site . The stereochemical selectivity observed in these interactions suggests that the compound’s structure plays a crucial role in its binding affinity and enzymatic activity. Additionally, N-Acetylphenylalanylglycine 4-nitroanilide may influence enzyme inhibition or activation, further elucidating its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Acetylphenylalanylglycine 4-nitroanilide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the hydrolysis of N-Acetylphenylalanylglycine 4-nitroanilide by enzymes such as papain, ficin, and actinidin can vary depending on the experimental conditions . Long-term effects on cellular function have also been observed, indicating that the compound’s impact may evolve over extended periods of exposure.

Metabolic Pathways

N-Acetylphenylalanylglycine 4-nitroanilide is involved in various metabolic pathways, particularly those related to enzyme interactions. The compound’s hydrolysis by cysteine proteinases such as papain, ficin, and actinidin highlights its role in metabolic processes . These interactions can influence metabolic flux and metabolite levels, further elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of N-Acetylphenylalanylglycine 4-nitroanilide within cells and tissues are critical for understanding its biological effects. The compound’s interactions with transporters and binding proteins can influence its localization and accumulation. Studies have shown that the compound’s distribution can vary depending on the experimental conditions, highlighting the importance of understanding its transport mechanisms .

Subcellular Localization

The subcellular localization of N-Acetylphenylalanylglycine 4-nitroanilide can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of N-Acetylphenylalanylglycine 4-nitroanilide is crucial for elucidating its role in cellular processes and its potential therapeutic applications .

属性

IUPAC Name |

(2S)-2-acetamido-N-[2-(4-nitroanilino)acetyl]-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O5/c1-13(24)21-17(11-14-5-3-2-4-6-14)19(26)22-18(25)12-20-15-7-9-16(10-8-15)23(27)28/h2-10,17,20H,11-12H2,1H3,(H,21,24)(H,22,25,26)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWBBDSLZGAHMD-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)CNC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)CNC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187909 | |

| Record name | N-Acetylphenylalanylglycine 4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34336-99-7 | |

| Record name | N-Acetylphenylalanylglycine 4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034336997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylphenylalanylglycine 4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the stereochemistry of N-Acetylphenylalanylglycine 4-nitroanilide affect its interaction with cysteine proteinases?

A: Research has shown that the L-enantiomer of N-Acetylphenylalanylglycine 4-nitroanilide is hydrolyzed much more efficiently than the D-enantiomer by cysteine proteinases like papain, ficin, and actinidin. [, , ] This difference in reactivity is attributed to the specific interactions between the substrate and the enzyme's active site. Model building suggests that the L-enantiomer can achieve more favorable binding interactions within the S2 subsite of these enzymes, particularly regarding the phenyl ring of the N-acetylphenylalanyl group. [] Additionally, the D-enantiomer may require more significant conformational adjustments within the active site during catalysis, leading to a decrease in catalytic efficiency. []

Q2: Why is there variation in the stereoselectivity of different cysteine proteinases towards the enantiomers of N-Acetylphenylalanylglycine 4-nitroanilide?

A: While all three enzymes (papain, ficin, and actinidin) preferentially hydrolyze the L-enantiomer, the degree of this preference, quantified by the index of stereochemical selectivity (Iss), varies significantly. [] Papain exhibits the highest Iss, followed by ficin and then actinidin. [] This difference is attributed to subtle variations in the architecture of their active sites and the specific interactions they make with the substrate. [] For example, model building suggests that achieving optimal binding in the actinidin active site might necessitate relaxing some of the hydrogen-bonding interactions observed in papain-ligand complexes. [] These differences highlight how seemingly minor variations in enzyme structure can significantly impact substrate specificity and catalytic efficiency.

Q3: How is the kinetic behavior of N-Acetylphenylalanylglycine 4-nitroanilide hydrolysis used to study the mechanism of cysteine proteinases?

A: The hydrolysis of N-Acetylphenylalanylglycine 4-nitroanilide by cysteine proteinases serves as a model reaction for investigating their catalytic mechanism. By analyzing the pH dependence of kinetic parameters like kcat/Km, researchers can identify key ionizable groups involved in catalysis. [] For example, studies using this substrate revealed that full catalytic competence in some cysteine proteinases requires an additional protonic dissociation with a pKa value close to 4, likely from a glutamic acid residue cluster, in addition to the formation of the catalytic thiolate-imidazolium ion pair. [] This finding highlights the importance of electrostatic modulation within the active site for optimal catalytic activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-butan-2-ylphenyl)-2-[(3-methoxyphenyl)methyl-methylamino]propanamide](/img/structure/B1228092.png)

![(46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone](/img/structure/B1228093.png)

![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[[(S)-carboxy(3,4-dihydroxyphenyl)methoxy]imino]acetyl]amino]-8-oxo-, (6R,7R)-](/img/structure/B1228104.png)

![1-But-2-en-2-yl-2,8,10-trichloro-9-hydroxy-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1228115.png)